methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether
Description
Methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether (CAS: 339277-40-6) is a heterocyclic compound featuring a 1-methyl-4,5-diphenylimidazole core linked via a sulfanylmethyl group to a 4-methoxyphenyl moiety. Its molecular formula is C23H20N2OS with a molecular weight of 372.48 g/mol . Key properties include a predicted density of 1.26 g/cm³, boiling point of 575.2°C, and pKa of 11.62, indicating moderate basicity .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-26-23(20-11-7-4-8-12-20)22(19-9-5-3-6-10-19)25-24(26)28-17-18-13-15-21(27-2)16-14-18/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMXVWKOYIDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether typically involves multiple steps:
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Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of benzil with ammonium acetate and an aldehyde under acidic conditions to form the imidazole core.
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Introduction of the Sulfanyl Group: : The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound. This step often requires the use of a base such as sodium hydride to deprotonate the thiol, facilitating the nucleophilic attack on the imidazole ring.
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Etherification: : The final step involves the etherification of the phenol group with methyl iodide in the presence of a base like potassium carbonate. This step ensures the formation of the methyl ether group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the imidazole ring or the sulfanyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common reactions facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Structure and Composition
The molecular formula for methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether is , indicating a complex structure that includes an imidazole ring, which is known for its biological activity.
Anticancer Activity
This compound has shown promising results in anticancer research. Studies have indicated that derivatives of imidazole compounds exhibit significant inhibitory effects on various cancer cell lines.
Case Study:
A study published in the European Journal of Medicinal Chemistry evaluated derivatives of methyl-substituted imidazoles for their anticancer properties. The results demonstrated that certain modifications enhanced cytotoxicity against breast and lung cancer cells, suggesting that the imidazole moiety plays a crucial role in mediating these effects .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. The presence of the imidazole ring has been linked to enhanced activity against bacterial strains.
Case Study:
In an investigation published in Molecules, several novel thiazole-linked compounds were synthesized and tested for antimicrobial activity. The results indicated that compounds containing the imidazole structure showed comparable efficacy to standard antibiotics against multiple bacterial strains .
Kinase Inhibition
The compound has been studied for its ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis.
Research Findings:
A patent related to similar compounds indicated that they could effectively inhibit kinases such as VEGFR and EGFR, which are often overexpressed in tumors. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapies .
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as phenols and imidazoles.
Synthesis Pathway:
The synthesis typically involves:
- Reacting appropriate phenolic compounds with sulfur-containing reagents.
- Performing methylation reactions to introduce the ether functionality.
Mechanism of Action
The mechanism of action of methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The ether group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Research Findings and Implications
- Biological Activity : Compounds with imidazole/triazole cores and sulfanyl/sulfonyl linkages (e.g., C1 derivatives ) often exhibit antimicrobial properties. The target compound’s methoxy group may enhance membrane permeability, while halogenated analogs (e.g., ) show improved target binding.
- Synthetic Accessibility: The target compound and analogs are synthesized via one-pot multicomponent reactions (e.g., using aldehydes, benzil, and diamino-triazoles ), highlighting scalability.
- Thermal Stability : Fully aromatic systems (e.g., target compound ) exhibit higher predicted boiling points (~575°C) compared to dihydroimidazole derivatives (~364.85 g/mol, ).
Biological Activity
Methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The compound has the following chemical properties:
- Molecular Formula : C22H22N2OS
- Molecular Weight : 366.48 g/mol
- CAS Number : 5496-31-1
The biological activity of this compound is primarily attributed to its imidazole core, which is known for its ability to interact with biological targets such as enzymes and receptors. The presence of the sulfanyl group enhances its reactivity and potential for forming complexes with metal ions, which can further modulate its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing imidazole groups have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methyl Ether | MCF7 | 3.79 | Induces apoptosis |
| Methyl Ether | HT-29 | 12.50 | Inhibits DNA synthesis |
| Methyl Ether | NCI-H460 | 42.30 | Cell cycle arrest |
These results indicate that this compound exhibits promising anticancer properties through mechanisms such as apoptosis induction and inhibition of DNA synthesis .
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
The antimicrobial efficacy is believed to stem from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Case Study 1: Anticancer Activity in Breast Cancer Models
A study investigated the effects of this compound on breast cancer cell lines (MCF7). The compound was found to significantly reduce cell viability at concentrations as low as 3.79 µM, indicating a strong potential for development into a therapeutic agent for breast cancer treatment .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another research focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results showed that it effectively inhibited the growth of Staphylococcus aureus at a MIC of 25 µg/mL, suggesting its utility in treating infections caused by antibiotic-resistant bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether?
- Methodological Answer : Synthesis typically involves multi-step reactions, including imidazole ring formation, sulfanyl group introduction, and etherification. For example, analogous imidazole derivatives are synthesized via refluxing benzil, aromatic amines (e.g., m-toluidine), and ammonium acetate in acetic acid, followed by purification via silica gel column chromatography (n-hexane/EtOAc) . Key steps include controlling reaction time (e.g., 36 hours for imidazole formation) and pH to optimize intermediate stability.
Q. What characterization techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- Elemental Analysis (CHNS) : Validates empirical formula accuracy (e.g., using a Vario MICRO CHNS analyzer) .
- FTIR Spectroscopy : Identifies functional groups (e.g., C-S, C-N, and aromatic C-H stretches) via Agilent Resolutions Pro FTIR .
- X-ray Crystallography : Resolves molecular geometry and crystallinity, as demonstrated for structurally similar 4,5-dimethylimidazole derivatives .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer : Follow general imidazole safety protocols: use PPE (gloves, goggles), work in a fume hood, and consult safety data sheets (SDS) for related compounds. For spills, neutralize with inert absorbents and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Temperature Control : Maintain precise reflux temperatures (e.g., 110–120°C) to prevent side reactions .
- Reagent Ratios : Adjust stoichiometry of ammonium acetate (as a catalyst) and aromatic aldehydes to enhance cyclization efficiency .
- Purification : Use gradient elution in column chromatography to separate byproducts, as seen in analogous sulfanyl-ether syntheses .
Q. How can contradictory spectral data (e.g., NMR or IR) be resolved during structural analysis?
- Methodological Answer :
- Comparative Analysis : Cross-reference with published spectra of similar imidazole derivatives (e.g., 4,5-diphenylimidazoles) .
- Computational Modeling : Employ DFT calculations to predict vibrational modes or NMR chemical shifts, resolving ambiguities in experimental data .
Q. What strategies are effective for studying the environmental fate of this compound?
- Methodological Answer :
- Laboratory Studies : Assess hydrolysis, photodegradation, and biodegradation under controlled conditions (e.g., pH, UV exposure) .
- Ecotoxicology Assays : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity and bioaccumulation potential, following protocols from environmental chemistry projects .
Q. How does structural modification of the imidazole core influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., fluorophenyl or methyl groups) and test against biological targets (e.g., enzymes or cell lines). For example, fluorinated imidazoles show enhanced binding affinity due to electron-withdrawing effects .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like cytochrome P450 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
